molecular formula C13H15NO7 B1592200 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate CAS No. 194995-47-6

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Cat. No. B1592200
M. Wt: 297.26 g/mol
InChI Key: BYKGARIWNYRANY-UHFFFAOYSA-N
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Description

“1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate” is a chemical compound with the InChI code 1S/C13H15NO7/c1-8(2)12(15)19-9(3)20-13(16)21-11-6-4-10(5-7-11)14(17)18/h4-9H,1-3H3 . It is stored in a sealed, dry environment, preferably in a freezer under -20°C .


Molecular Structure Analysis

The molecular weight of “1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate” is 297.26 . The InChI key is BYKGARIWNYRANY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate” is a solid at room temperature . The boiling point is 412.3°C at 760 mmHg .

Scientific Research Applications

Environmental Degradation and Contaminant Analysis

Research on the environmental degradation pathways of compounds related to 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, such as nitrophenols, highlights their impact as environmental contaminants. A study by Kitagawa, Kimura, and Kamagata (2004) identified a novel degradation gene cluster in Rhodococcus opacus SAO101, capable of mineralizing p-nitrophenol, a structurally related compound, underscoring the microbial pathways involved in the detoxification of nitrophenolic pollutants (Kitagawa, Kimura, & Kamagata, 2004).

Synthetic Chemistry and Catalysis

In synthetic chemistry, compounds like 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate play a pivotal role as intermediates in the synthesis of complex molecules. For instance, Boehme et al. (2010) synthesized a range of nonylphenol isomers for biological and environmental studies, demonstrating the versatility of nitrophenol derivatives in creating substances for research on endocrine disruption (Boehme et al., 2010). Additionally, Meng, Zhu, and Zhang (2008) explored the highly enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, illustrating the application of nitrophenol derivatives in the development of chiral synthetic methodologies (Meng, Zhu, & Zhang, 2008).

Materials Science and Engineering

In the field of materials science, the chemical properties of nitrophenol derivatives are utilized to modify and improve material performance. For example, Bogireddy et al. (2019) reported on the use of nitrogen-doped oxidized carbon dots for 4-nitrophenol sensing, showcasing the application of nitrophenol-related compounds in the development of sensitive and selective chemical sensors (Bogireddy et al., 2019).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO7/c1-8(2)12(15)19-9(3)20-13(16)21-11-6-4-10(5-7-11)14(17)18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKGARIWNYRANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597768
Record name 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

CAS RN

194995-47-6
Record name 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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